molecular formula C23H19N3O3S B11345079 Ethyl 4-({[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 4-({[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11345079
M. Wt: 417.5 g/mol
InChI Key: CWABEMSTRDZTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{2-[(3-CYANO-6-PHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a pyridine ring substituted with a cyano group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(3-CYANO-6-PHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps. One common method involves the reaction of 3-cyano-6-phenylpyridine-2-thiol with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[(3-CYANO-6-PHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-{2-[(3-CYANO-6-PHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(3-CYANO-6-PHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The cyano group and the pyridine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-6-phenylpyridine-2-thiol
  • Ethyl 4-aminobenzoate
  • 4-Cyano-4-(thiobenzoylthio)pentanoic acid

Uniqueness

ETHYL 4-{2-[(3-CYANO-6-PHENYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 4-[[2-(3-cyano-6-phenylpyridin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C23H19N3O3S/c1-2-29-23(28)17-8-11-19(12-9-17)25-21(27)15-30-22-18(14-24)10-13-20(26-22)16-6-4-3-5-7-16/h3-13H,2,15H2,1H3,(H,25,27)

InChI Key

CWABEMSTRDZTBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.